molecular formula C16H17N3O5S2 B3315828 4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 951895-71-9

4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B3315828
CAS No.: 951895-71-9
M. Wt: 395.5 g/mol
InChI Key: LNKGSLUVYFLRIA-UHFFFAOYSA-N
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Description

4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the isothiazolidine ring. One common approach is to react a suitable isothiazolidine derivative with a pyridin-4-ylmethyl group under controlled conditions. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: : The isothiazolidine ring can be reduced to form corresponding amines or alcohols.

  • Substitution: : The pyridin-4-ylmethyl group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Sulfonic acids or sulfonyl chlorides.

  • Reduction: : Amines or alcohols.

  • Substitution: : Various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs.

  • Industry: : Use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the isothiazolidine ring and the pyridin-4-ylmethyl group. Similar compounds might include other sulfonamides or isothiazolidine derivatives, but the presence of the pyridin-4-ylmethyl group sets it apart.

List of Similar Compounds

  • N-methyl-4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-(pyridin-4-yl)ethyl)benzenesulfonamide

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide

Properties

IUPAC Name

4-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-12-11-25(21,22)19(16(12)20)14-2-4-15(5-3-14)26(23,24)18-10-13-6-8-17-9-7-13/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKGSLUVYFLRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 3
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 4
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide
Reactant of Route 6
4-(4-methyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(pyridin-4-ylmethyl)benzenesulfonamide

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